molecular formula C8H6ClFO2S B6326636 4-Chloro-2-fluoro-3-(methylthio)benzoic acid CAS No. 159329-16-5

4-Chloro-2-fluoro-3-(methylthio)benzoic acid

Cat. No.: B6326636
CAS No.: 159329-16-5
M. Wt: 220.65 g/mol
InChI Key: NVAZYGPSECIYRP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(methylthio)benzoic acid is a substituted benzoic acid derivative characterized by a trifunctional aromatic ring system. The compound features:

  • Chlorine at the 4-position (electron-withdrawing, enhancing electrophilic substitution resistance).
  • Fluorine at the 2-position (inductive electron-withdrawing effects, modulating acidity and reactivity).
  • Methylthio group (-SCH₃) at the 3-position (moderate electron-donating via sulfur’s lone pairs, increasing lipophilicity).

This substitution pattern confers unique physicochemical properties, including altered solubility, acidity (pKa), and reactivity in synthetic pathways. It is primarily utilized in pharmaceutical and agrochemical research as a building block for bioactive molecules, though its direct applications are less documented compared to analogs .

Properties

IUPAC Name

4-chloro-2-fluoro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAZYGPSECIYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nucleophilic substitution, and purification steps to ensure high purity and yield. The reaction conditions often require controlled temperatures and the use of specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-Chloro-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(methylthio)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methylthio groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituents (Positions) Similarity Index Key Properties/Applications Reference ID
4-Chloro-2-fluoro-6-methylbenzoic acid Cl (4), F (2), CH₃ (6) 0.98 Higher lipophilicity; agrochemicals
4-Chloro-2-fluoro-3-methylbenzoic acid Cl (4), F (2), CH₃ (3) 0.94 Reduced steric hindrance; APIs
4-Chloro-2,3-difluorobenzoic acid Cl (4), F (2,3) 0.94 Enhanced acidity (pKa ~1.8); catalysts
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Cl (3), F (2,4), OH (5) Antioxidant potential; pharmaceuticals
4-Chloro-2-(trifluoromethyl)benzoic acid Cl (4), CF₃ (2) High electron-withdrawing; electronics

Key Observations :

  • Methylthio vs. Methyl Groups : The -SCH₃ group in 4-chloro-2-fluoro-3-(methylthio)benzoic acid increases steric bulk and lipophilicity compared to the -CH₃ group in A128066 (similarity 0.94). This enhances membrane permeability in drug candidates but may reduce aqueous solubility .
  • Fluorine Positioning: The 2-fluoro substituent in all analogs lowers the pKa (~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2), improving bioavailability .
  • Electron-Withdrawing vs. Donating Groups : The -SCH₃ group’s electron-donating nature contrasts with -CF₃ (in ), which drastically increases acidity and reactivity in cross-coupling reactions .

Biological Activity

4-Chloro-2-fluoro-3-(methylthio)benzoic acid is an aromatic compound notable for its unique combination of functional groups, including a chloro group, a fluoro group, and a methylthio group. This molecular configuration significantly influences its chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is C8H7ClFOSC_8H_7ClFOS, with a molecular weight of approximately 202.66 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties . Derivatives of benzoic acids are known to inhibit the growth of various microorganisms, making them valuable in pharmaceutical applications. The presence of halogen atoms (chlorine and fluorine) typically enhances the metabolic stability and bioactivity of these compounds, potentially leading to improved efficacy against pathogens.

Cytotoxicity and Cancer Research

Recent studies have focused on the cytotoxic effects of related compounds on human cancer cell lines. For instance, several benzoic acid derivatives have shown significant inhibitory activity against cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can act as microtubule-destabilizing agents, leading to apoptosis in cancer cells by inducing cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity against Cancer Cell Lines

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMDA-MB-2310.99 ± 0.01Microtubule inhibition
Compound BA5490.054Apoptosis induction
Compound CHeLa0.048Cell cycle arrest

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with cellular targets involved in critical pathways such as tubulin polymerization. Studies suggest that the compound may bind to specific sites on tubulin, disrupting microtubule dynamics and leading to cell death through apoptosis .

Study 1: Inhibition of Microtubule Assembly

In a study evaluating various benzoic acid derivatives, it was found that certain compounds could inhibit microtubule assembly effectively at concentrations around 20 µM. These compounds displayed a significant reduction in cell viability in breast cancer cell lines, indicating their potential as therapeutic agents .

Study 2: Apoptosis Induction in Cancer Cells

Another investigation demonstrated that selected derivatives could enhance caspase-3 activity significantly, confirming their role in inducing apoptosis in cancer cells such as MDA-MB-231 and HeLa. The morphological changes observed during the study corroborated the cytotoxic effects attributed to these compounds .

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